4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

Catalog No.
S1898124
CAS No.
91898-93-0
M.F
C43H18BrCl6N3O6
M. Wt
965.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromi...

CAS Number

91898-93-0

Product Name

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

IUPAC Name

2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione

Molecular Formula

C43H18BrCl6N3O6

Molecular Weight

965.2 g/mol

InChI

InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H

InChI Key

JYHNGHXQORJDGQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl

Protecting Reagent for Primary Alcohols

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide, also known as TrtBr or PDTBr, is a chemical compound used in organic synthesis as a protecting group for primary alcohols. A protecting group is a temporary modification of a functional group in a molecule that allows for selective manipulation of other functional groups without affecting the protected one. In the case of TrtBr, it reacts with primary alcohols to form a trityl ether, effectively masking the hydroxyl group (-OH) of the alcohol []. This protection allows for further reactions on the molecule without affecting the alcohol functionality.

TrtBr is particularly useful for several reasons:

  • Stability: The trityl ether formed by TrtBr is stable under a wide range of reaction conditions, including basic and acidic environments []. This allows for a variety of transformations to be performed on the molecule without cleaving the protecting group prematurely.
  • Ease of Cleavage: TrtBr can be readily cleaved under acidic conditions, releasing the original primary alcohol []. This allows for the controlled deprotection of the alcohol group at the desired point in the synthesis.
  • Steric Bulk: The bulky trityl group provided by TrtBr can offer steric hindrance, influencing the reactivity of nearby functional groups in a molecule []. This can be strategically used to control the regioselectivity (direction) of certain reactions.

Applications in Organic Synthesis

TrtBr finds applications in the synthesis of various complex molecules, including:

  • Carbohydrates: TrtBr is commonly used to protect hydroxyl groups in carbohydrate synthesis. The controlled protection and deprotection of these groups are crucial for building complex sugar structures.
  • Natural Products: TrtBr can be used to protect alcohols during the synthesis of natural products, such as pharmaceuticals and bioactive molecules [].
  • Polymers: TrtBr can be employed in the synthesis of polymers with specific functionalities by protecting hydroxyl groups on monomer units [].

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide is identified by the Chemical Abstracts Service number 91898-93-0. Its molecular formula is C₄₃H₁₈BrCl₆N₃O₆, and it has a molecular weight of 965.24 g/mol . The compound features a trityl group attached to three 4,5-dichlorophthalimido moieties, making it a significant protecting reagent in organic synthesis, particularly for primary alcohols .

The synthesis of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide typically involves several steps:

  • Formation of the Phthalimido Group: Starting materials like phthalic anhydride are reacted with dichloroanilines to form the dichlorophthalimides.
  • Tritylation: The resulting phthalimides are then reacted with trityl chloride in the presence of a base to form the trityl derivatives.
  • Bromination: Finally, bromination can be performed to introduce the bromide group into the structure .

This compound serves multiple purposes in organic chemistry:

  • Protecting Reagent: It is primarily used to protect primary alcohols during multi-step syntheses.
  • Intermediate in Synthesis: It can act as an intermediate for synthesizing more complex molecules.
  • Research Tool: Its unique structure makes it valuable in research settings for studying reaction mechanisms involving protecting groups .

Interaction studies involving 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide have focused on its reactivity with various nucleophiles and electrophiles. The compound’s ability to release protected alcohols under specific conditions makes it a subject of interest in studies aimed at improving synthetic efficiency and selectivity .

Several compounds share similarities with 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide in terms of structure and function. Below are some notable examples:

Compound NameStructure TypeUnique Features
Trityl ChlorideTrityl GroupCommonly used as a protecting group
2-(Trimethylsilyl)ethanolSilyl EtherUsed for protecting alcohols; less sterically hindered
Benzyl AlcoholSimple AlcoholOften used as a reference point for protecting groups
1-(Boc)-amino-2-propanolCarbamateProtects amines rather than alcohols

Uniqueness

The uniqueness of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide lies in its combination of multiple dichlorophthalimido groups with a trityl moiety. This configuration enhances its protective capabilities and reactivity compared to simpler protecting groups like benzyl or silyl ethers.

XLogP3

11

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione)

Dates

Modify: 2023-08-16

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